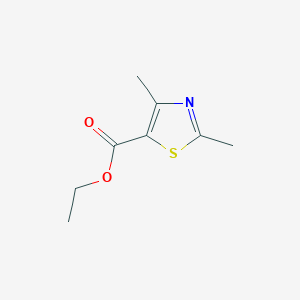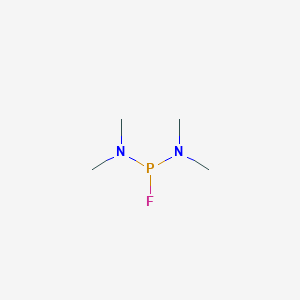
Phosphorodiamidous fluoride, tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidous fluoride, tetramethyl- (PDAF) is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. PDAF is a fluorinating agent that is widely used in organic synthesis, and it has been found to have several applications in the field of medicinal chemistry. In
Mecanismo De Acción
Phosphorodiamidous fluoride, tetramethyl- acts as a source of fluoride ions in organic synthesis. The fluorine atom in Phosphorodiamidous fluoride, tetramethyl- is highly electronegative, making it an excellent leaving group. The fluoride ion generated from Phosphorodiamidous fluoride, tetramethyl- can then attack the electrophilic carbon atom of the substrate, resulting in the formation of a carbon-fluorine bond.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Phosphorodiamidous fluoride, tetramethyl-. However, studies have shown that Phosphorodiamidous fluoride, tetramethyl- is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Phosphorodiamidous fluoride, tetramethyl- is its high reactivity as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. However, Phosphorodiamidous fluoride, tetramethyl- is highly moisture-sensitive and must be stored under anhydrous conditions. It is also highly reactive and requires careful handling.
Direcciones Futuras
There are several future directions for research on Phosphorodiamidous fluoride, tetramethyl-. One area of interest is the development of new fluorinating agents that are more efficient and selective than Phosphorodiamidous fluoride, tetramethyl-. Another area of research is the use of Phosphorodiamidous fluoride, tetramethyl- in the preparation of fluorinated compounds for use in PET imaging. Additionally, there is potential for the use of Phosphorodiamidous fluoride, tetramethyl- in the synthesis of new drugs with improved pharmacological properties.
Métodos De Síntesis
Phosphorodiamidous fluoride, tetramethyl- is synthesized by the reaction of tetramethylammonium fluoride (TMAF) with phosphorus pentoxide (P2O5) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at low temperatures. The reaction produces a white crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
Phosphorodiamidous fluoride, tetramethyl- has been extensively used in organic synthesis as a fluorinating agent. It has been found to be an effective reagent for the synthesis of fluorinated compounds, which are important in the pharmaceutical industry. Phosphorodiamidous fluoride, tetramethyl- has also been used in the preparation of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Propiedades
Número CAS |
1735-82-6 |
|---|---|
Nombre del producto |
Phosphorodiamidous fluoride, tetramethyl- |
Fórmula molecular |
C4H12FN2P |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
N-[dimethylamino(fluoro)phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C4H12FN2P/c1-6(2)8(5)7(3)4/h1-4H3 |
Clave InChI |
TVVMGUKYLZUMQA-UHFFFAOYSA-N |
SMILES |
CN(C)P(N(C)C)F |
SMILES canónico |
CN(C)P(N(C)C)F |
Otros números CAS |
1735-82-6 |
Sinónimos |
Bis(dimethylamino)fluorophosphine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



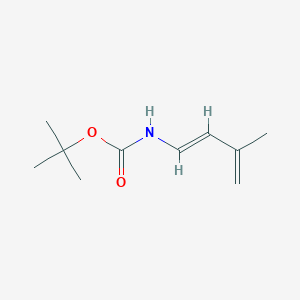
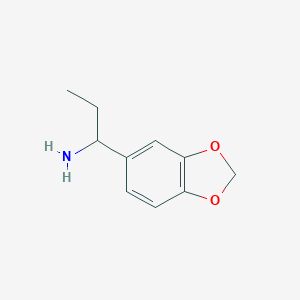
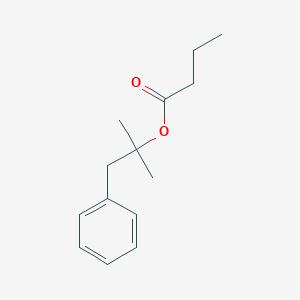
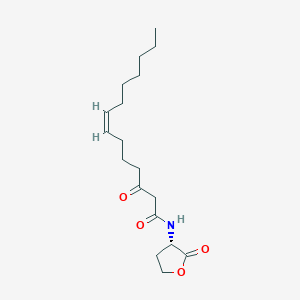
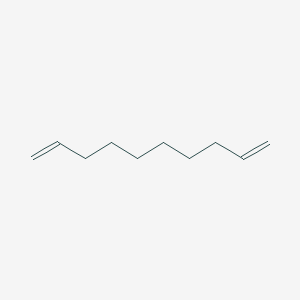
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
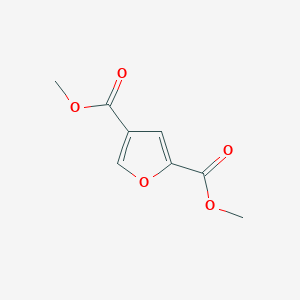
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
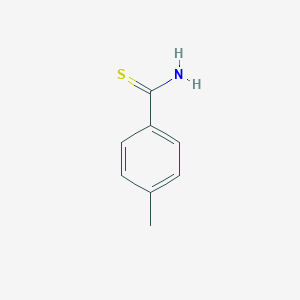
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

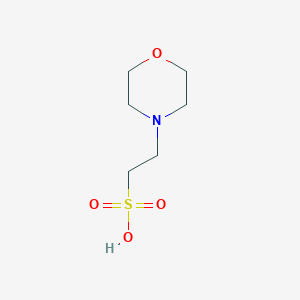
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
